
4-(cyclobutylamino)-2-(1H-indazol-6-ylamino)pyrimidine-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(cyclobutylamino)-2-(1H-indazol-6-ylamino)pyrimidine-5-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclobutylamino)-2-(1H-indazol-6-ylamino)pyrimidine-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, various functional groups are introduced through nucleophilic substitution or other reactions.
Introduction of the Indazole Moiety: The indazole ring can be attached via a coupling reaction, such as Suzuki or Stille coupling.
Cyclobutylamine Addition: The cyclobutylamine group is introduced through an amination reaction, often using reagents like EDCI or DCC to facilitate the coupling.
Final Carboxamide Formation: The carboxamide group is typically formed through an amidation reaction, using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or modify substituents on the pyrimidine or indazole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitroso derivatives, while reduction could produce amines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 4-(cyclobutylamino)-2-(1H-indazol-6-ylamino)pyrimidine-5-carboxamide would depend on its specific biological target. Generally, such compounds may:
Bind to Enzymes: Inhibit enzyme activity by binding to the active site.
Interact with Receptors: Modulate receptor activity by acting as agonists or antagonists.
Affect Signaling Pathways: Influence cellular signaling pathways, leading to changes in cell behavior.
相似化合物的比较
Similar Compounds
4-(cyclobutylamino)-2-(1H-indazol-6-ylamino)pyrimidine-5-carboxamide: can be compared with other pyrimidine derivatives, such as:
Uniqueness
- Structural Features : The presence of the cyclobutylamino group may confer unique steric and electronic properties.
- Biological Activity : Differences in biological activity compared to similar compounds, potentially leading to unique therapeutic applications.
属性
分子式 |
C16H17N7O |
|---|---|
分子量 |
323.35 g/mol |
IUPAC 名称 |
4-(cyclobutylamino)-2-(1H-indazol-6-ylamino)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C16H17N7O/c17-14(24)12-8-18-16(22-15(12)20-10-2-1-3-10)21-11-5-4-9-7-19-23-13(9)6-11/h4-8,10H,1-3H2,(H2,17,24)(H,19,23)(H2,18,20,21,22) |
InChI 键 |
ZWHJOMMMCWGZFI-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)NC2=NC(=NC=C2C(=O)N)NC3=CC4=C(C=C3)C=NN4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(2,4-Difluorophenyl)methyl]azetidine;2,2,2-trifluoroacetic acid](/img/structure/B13892843.png)
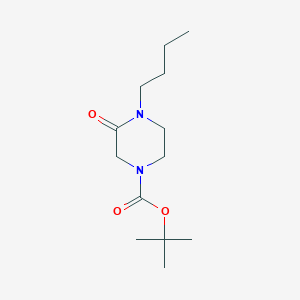
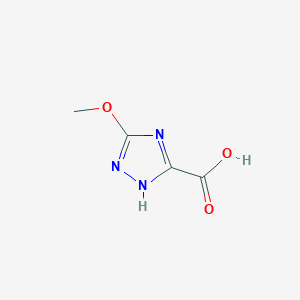


![Bicyclo[4.2.0]octa-1,3,5-triene-3-sulfonylchloride](/img/structure/B13892880.png)

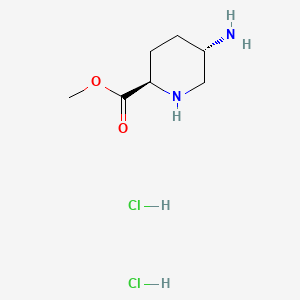

![Cyclohexanemethanamine, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-alpha-methyl-, (alphaR)-](/img/structure/B13892904.png)
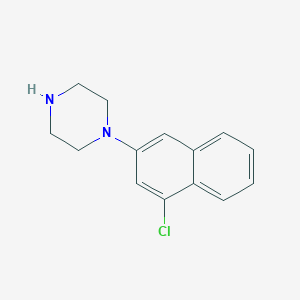
![2-Chloro-5-[(2,6-dichloro-3,5-dimethoxybenzyl)oxy]pyrimidine](/img/structure/B13892911.png)
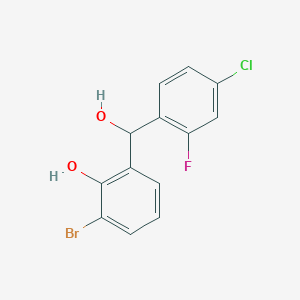
![Ethyl 2-[1-(4-methoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]-2-oxoacetate](/img/structure/B13892919.png)
